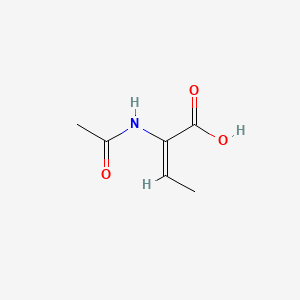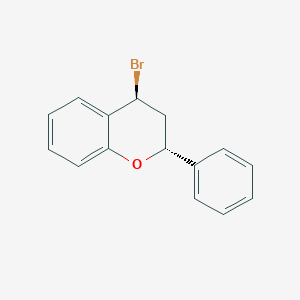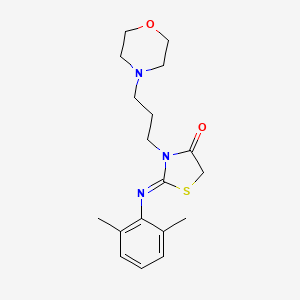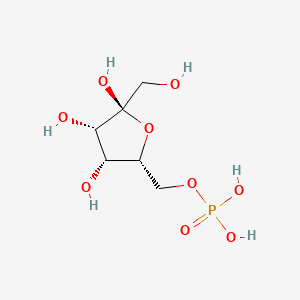![molecular formula C10H16N2O2S B14629346 2-[(2,2-Diethoxyethyl)sulfanyl]pyrimidine CAS No. 5103-41-3](/img/structure/B14629346.png)
2-[(2,2-Diethoxyethyl)sulfanyl]pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(2,2-Diethoxyethyl)sulfanyl]pyrimidine is an organic compound with the molecular formula C10H16N2O2S. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. The compound features a sulfanyl group attached to the pyrimidine ring, which is further substituted with a diethoxyethyl group. This unique structure imparts specific chemical properties and reactivity to the compound, making it of interest in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2,2-Diethoxyethyl)sulfanyl]pyrimidine typically involves the reaction of pyrimidine derivatives with appropriate sulfanyl and diethoxyethyl reagents. One common method involves the nucleophilic substitution reaction where a pyrimidine derivative reacts with a diethoxyethyl sulfide in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods such as continuous flow synthesis. This method allows for better control over reaction conditions, improved yields, and reduced production costs. The use of automated reactors and real-time monitoring systems ensures consistent quality and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-[(2,2-Diethoxyethyl)sulfanyl]pyrimidine undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The diethoxyethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane at room temperature.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous ether or tetrahydrofuran (THF) under inert atmosphere.
Substitution: Various nucleophiles such as amines, thiols, or alkoxides; reactions are conducted in polar aprotic solvents like DMF or DMSO at elevated temperatures.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding alcohols or thiols.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-[(2,2-Diethoxyethyl)sulfanyl]pyrimidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as a precursor for the synthesis of various heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. It can be used in the development of new pharmaceuticals.
Medicine: Explored for its potential therapeutic applications, particularly in the treatment of diseases where pyrimidine derivatives have shown efficacy.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-[(2,2-Diethoxyethyl)sulfanyl]pyrimidine involves its interaction with specific molecular targets and pathways. The sulfanyl group can form covalent bonds with nucleophilic sites on biomolecules, leading to the modification of proteins or enzymes. This interaction can alter the activity of the target molecules, resulting in various biological effects. The diethoxyethyl group may enhance the compound’s solubility and bioavailability, facilitating its uptake and distribution within biological systems.
Comparación Con Compuestos Similares
Similar Compounds
2-Sulfonylpyrimidine: Similar in structure but contains a sulfonyl group instead of a sulfanyl group.
3,4-Dihydropyrimidine-2(1H)-thiones: These compounds have a thione group and are known for their diverse biological activities, including antiviral and antitumor properties.
Uniqueness
2-[(2,2-Diethoxyethyl)sulfanyl]pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity
Propiedades
Número CAS |
5103-41-3 |
|---|---|
Fórmula molecular |
C10H16N2O2S |
Peso molecular |
228.31 g/mol |
Nombre IUPAC |
2-(2,2-diethoxyethylsulfanyl)pyrimidine |
InChI |
InChI=1S/C10H16N2O2S/c1-3-13-9(14-4-2)8-15-10-11-6-5-7-12-10/h5-7,9H,3-4,8H2,1-2H3 |
Clave InChI |
QCVMCZLFUHARQF-UHFFFAOYSA-N |
SMILES canónico |
CCOC(CSC1=NC=CC=N1)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-{4-[Ethenyl(methyl)sulfamoyl]phenyl}acetamide](/img/structure/B14629265.png)

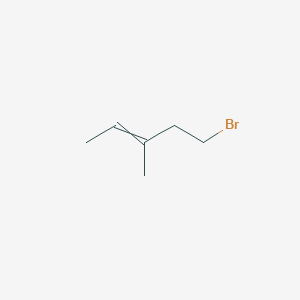
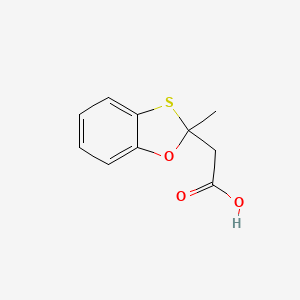
![3-[1-(2,2-Dimethylhydrazinyl)ethylidene]-5-methylhexan-2-one](/img/structure/B14629305.png)
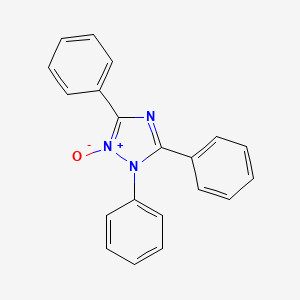
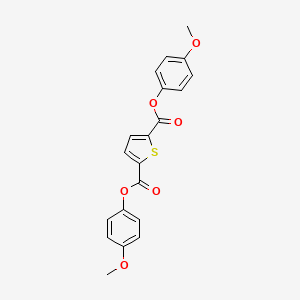
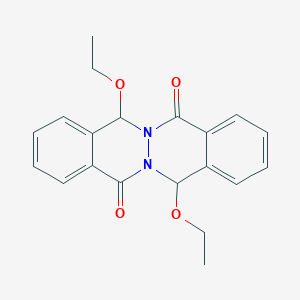
![2-[(2,2-Diethoxyethyl)sulfanyl]pyrimidine](/img/structure/B14629337.png)
